molecular formula C26H18Br2N2O2S B11112826 4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

Cat. No.: B11112826
M. Wt: 582.3 g/mol
InChI Key: GCIQUYQEHRZYPY-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE is a complex organic compound characterized by the presence of bromophenyl groups and sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE is unique due to its combination of bromophenyl and sulfonyl phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H18Br2N2O2S

Molecular Weight

582.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenyl]sulfonylphenyl]methanimine

InChI

InChI=1S/C26H18Br2N2O2S/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)33(31,32)26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H

InChI Key

GCIQUYQEHRZYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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